Epitrametol
Overview
Description
Epitrametol is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . It is primarily used in research related to life sciences . The compound is characterized by its unique structure, which includes a chloro and methoxy group attached to a propane-1,2-diol backbone .
Biochemical Analysis
Biochemical Properties
Trametol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the opioid μ1 receptor, where it mimics the action of endogenous opioids, leading to pain relief . Additionally, Trametol inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects . The compound’s interaction with these neurotransmitters and receptors is crucial for its pain-relieving properties.
Cellular Effects
Trametol influences various types of cells and cellular processes. It affects cell signaling pathways by modulating the activity of opioid receptors and monoamine transporters . This modulation leads to changes in gene expression and cellular metabolism, ultimately resulting in pain relief. Trametol’s impact on cell function includes alterations in neurotransmitter release and receptor sensitivity, which are essential for its analgesic effects.
Molecular Mechanism
The molecular mechanism of Trametol involves its binding interactions with opioid receptors and monoamine transporters. By acting as an agonist at the opioid μ1 receptor, Trametol activates intracellular signaling pathways that inhibit pain transmission . Additionally, its inhibition of serotonin and norepinephrine reuptake enhances the availability of these neurotransmitters in the synaptic cleft, further contributing to its analgesic effects . These combined actions at the molecular level are responsible for Trametol’s efficacy in pain management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trametol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Trametol maintains its analgesic properties over extended periods, although its efficacy may decrease with prolonged use due to tolerance development . Additionally, Trametol’s stability in various formulations ensures its consistent performance in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Trametol vary with different dosages in animal models. At therapeutic doses, Trametol effectively reduces pain without significant adverse effects . At higher doses, it can cause toxic effects, including respiratory depression and central nervous system depression . These threshold effects highlight the importance of careful dosage management to avoid potential toxicity while maximizing analgesic benefits.
Metabolic Pathways
Trametol is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, resulting in the formation of active metabolites . These metabolites contribute to Trametol’s analgesic effects and are further processed by conjugation reactions before excretion. The interaction of Trametol with these enzymes and cofactors is crucial for its pharmacokinetics and overall efficacy.
Transport and Distribution
Trametol is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier to exert its central analgesic effects . Additionally, Trametol interacts with transporters and binding proteins that facilitate its distribution to target tissues. The compound’s localization and accumulation in specific tissues are essential for its therapeutic action and duration of effect.
Subcellular Localization
The subcellular localization of Trametol influences its activity and function. Trametol is primarily localized in the cytoplasm and interacts with intracellular receptors and transporters . Post-translational modifications and targeting signals direct Trametol to specific compartments, ensuring its effective action at the cellular level. These localization mechanisms are vital for Trametol’s analgesic properties and overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epitrametol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol . This intermediate is then subjected to further reactions to introduce the propane-1,2-diol moiety. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Epitrametol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.
Substitution: The chloro group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while substitution can introduce various functional groups .
Scientific Research Applications
Epitrametol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Epitrametol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Tramadol: A centrally acting synthetic opioid analgesic with a similar structural backbone.
Codeine: Another opioid with structural similarities to Epitrametol.
Morphine: Shares some structural features with this compound and is used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJGOGDICMETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Trametol?
A1: (1R,2S)-1-(3′-Chloro-4′-methoxyphenyl)-1,2- propanediol, also known as Trametol, is a chlorinated p-anisylpropanoid metabolite. [] Its structure consists of a propane-1,2-diol backbone with a 3′-chloro-4′-methoxyphenyl group attached to the first carbon. []
Q2: How is Trametol synthesized in the laboratory?
A2: Trametol can be synthesized employing Sharpless asymmetric dihydroxylation as the key step. [] This method provides a reliable route to obtain the desired (1R,2S)-isomer of the molecule.
Q3: What is significant about the discovery of Trametol in Bjerkandera species?
A3: The production of Trametol by Bjerkandera sp. BOS55 was a novel finding. [] This discovery highlights the potential of exploring various Bjerkandera species for the production of bioactive compounds like Trametol. Moreover, this finding also revealed the presence of a structurally similar metabolite, erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1, 2-propanediol, in these fungal species. []
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